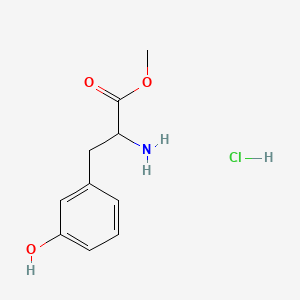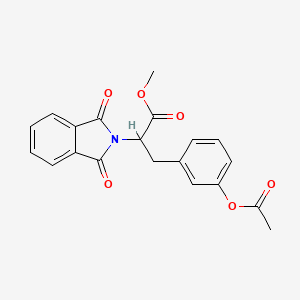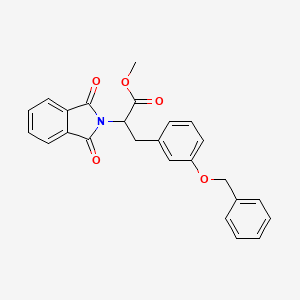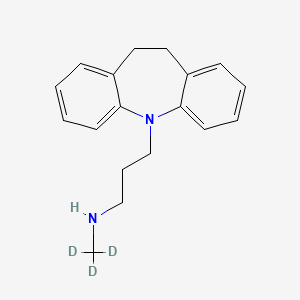
Desipramine-d3
概要
説明
Desipramine-d3 is a deuterated form of desipramine, a tricyclic antidepressant. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify desipramine levels in biological samples. The deuterium atoms in this compound replace hydrogen atoms, making it chemically similar to desipramine but distinguishable in mass spectrometry due to its higher molecular weight.
科学的研究の応用
Desipramine-d3 is widely used in scientific research, particularly in the following areas:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of desipramine levels in biological samples.
Pharmacokinetics: Helps in studying the pharmacokinetics of desipramine by providing accurate measurements of drug levels in plasma and other biological fluids.
Drug Metabolism: Used to investigate the metabolic pathways of desipramine and its metabolites.
Clinical Toxicology: Assists in the detection and quantification of desipramine in cases of drug overdose or poisoning.
作用機序
Target of Action
Desipramine, a tricyclic antidepressant (TCA), primarily targets the norepinephrine transporter (NET) . It acts as a relatively selective norepinephrine reuptake inhibitor, though it does also have other activities such as weak serotonin reuptake inhibitory, α1-blocking, antihistamine, and anticholinergic effects .
Mode of Action
Desipramine works by blocking the reuptake of norepinephrine from the neuronal synapse . This means it may keep your brain from reabsorbing this substance. This action raises the level of norepinephrine in your body, which helps improve your mood .
Biochemical Pathways
Desipramine undergoes N-hydroxylation to the corresponding secondary hydroxylamines by cytochromes P450 2C11, 2C19, and 3A4 . This process is significant in the metabolism of secondary alkyl amines. The major pathway to metabolic-intermediate complex formation from these secondary amines arises from N-hydroxylation rather than N-dealkylation .
Pharmacokinetics
Desipramine has a bioavailability of 60–70% . It is metabolized in the liver by CYP2D6 . The elimination half-life of desipramine is 12–30 hours , and it is excreted in urine (70%) and feces . These properties impact the bioavailability of desipramine, influencing its therapeutic effects.
Result of Action
Desipramine induces endogenous anti-oxidative enzyme, heme oxygenase-1 (HO-1) protein and mRNA expression in concentration- and time-dependent manners . This suggests that desipramine provides a novel effect of neuroprotection, and neurodegenerative process might play an important role in depression disorder .
Action Environment
The action, efficacy, and stability of Desipramine can be influenced by various environmental factors. For instance, the skin can become more sensitive to sunlight than usual when using Desipramine . Moreover, the pharmacokinetics of Desipramine may exhibit nonlinearity at steady-state plasma concentrations above 150 micrograms/L .
Safety and Hazards
Desipramine may cause serious side effects including easy bruising, unusual bleeding, light-headed feeling, confusion, hallucinations, unusual thoughts or behavior, blurred vision, tunnel vision, eye pain or swelling, seeing halos around lights, new or worsening chest pain, pounding heartbeats or fluttering in your chest, sudden numbness or weakness, problems with vision, speech, or balance, fever, sore throat, painful or difficult urination, upper stomach pain, loss of appetite, jaundice (yellowing of the skin or eyes), a seizure, or severe nervous system reaction . It’s important to seek medical attention right away if you have symptoms of serotonin syndrome, such as agitation, hallucinations, fever, sweating, shivering, fast heart rate, muscle stiffness, twitching, loss of coordination, nausea, vomiting, or diarrhea .
生化学分析
Biochemical Properties
Desipramine-d3, like its parent compound Desipramine, is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that this compound blocks the reuptake of these neurotransmitters at the neuronal synapse, leading to an increase in their levels in the synaptic cleft .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in non-depressed individuals, this compound does not affect mood or arousal, but may cause sedation . In depressed individuals, however, this compound exerts a positive effect on mood .
Molecular Mechanism
The mechanism of action of this compound involves the selective blocking of norepinephrine reuptake from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine tricyclic antidepressants such as imipramine . This inhibition of neurotransmitter reuptake leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can alter neuronal signaling and potentially lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, acute stress produced increased spine density and decreased cofilin phosphorylation at 1 day, paralleled with dendritic retraction . Significant atrophy of apical dendrites was observed at 1 day, which was prevented by chronic this compound, and at 14 days after stress exposure .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by CYP2D6 (major) and CYP1A2 (minor), to 2-hydroxydesipramine, an active metabolite . The 2-hydroxylation metabolic pathway of this compound is under genetic control .
Transport and Distribution
This compound, due to its high lipophilicity, unspecific phospholipid binding, and lysosomal trapping, shows a high volume of distribution . This suggests that this compound can be widely distributed within cells and tissues.
Subcellular Localization
Studies on Desipramine, the parent compound, suggest that a considerable proportion of the compound is bound to the membranes of presynaptic nerve terminals, as well as to sites inside those terminals . This suggests that this compound may have a similar subcellular localization.
準備方法
Synthetic Routes and Reaction Conditions
Desipramine-d3 is synthesized by incorporating deuterium atoms into the desipramine molecule. The process typically involves the following steps:
Deuteration of Precursors: The starting materials, which are precursors to desipramine, are subjected to deuteration. This can be achieved using deuterated reagents such as deuterium gas or deuterated solvents.
Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including alkylation and cyclization, to form this compound. These reactions are carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and it often includes:
Use of Deuterated Reagents: High-purity deuterated reagents are used to ensure the incorporation of deuterium atoms.
Purification Steps: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and achieve the desired level of deuteration.
化学反応の分析
Types of Reactions
Desipramine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives.
類似化合物との比較
Desipramine-d3 is compared with other deuterated and non-deuterated tricyclic antidepressants:
Desipramine: The non-deuterated form, used as a reference standard in analytical studies.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Nortriptyline: A secondary amine tricyclic antidepressant with similar therapeutic effects but different side effect profiles.
Uniqueness
This compound is unique due to its deuterium atoms, which provide distinct advantages in mass spectrometry, such as improved accuracy and precision in quantification. This makes it an invaluable tool in pharmacokinetic and drug metabolism studies.
List of Similar Compounds
- Desipramine
- Imipramine
- Nortriptyline
- Amitriptyline
- Clomipramine
特性
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAFALTSJYZDH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661890 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65100-49-4 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65100-49-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details




Q1: What is Desipramine-d3 and why was it synthesized?
A1: this compound is a deuterated form of the tricyclic antidepressant Desipramine. It was specifically synthesized for use as an internal standard in mass spectrometry analyses of Desipramine and potentially other related tricyclic antidepressants like Imipramine. [, ] Internal standards are crucial for accurate quantification in mass spectrometry, as they help to correct for variations in instrument response and sample preparation losses.
Q2: How does the mass spectrum of this compound differ from Desipramine?
A2: While the abstract mentioning this compound does not directly compare the mass spectra, the replacement of three hydrogen atoms with three deuterium atoms in this compound will result in a mass increase of 3 atomic mass units (amu) compared to Desipramine. This difference in mass is detectable by mass spectrometry and allows for differentiation and individual quantification of Desipramine and this compound in a sample. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)
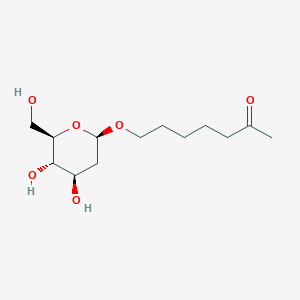
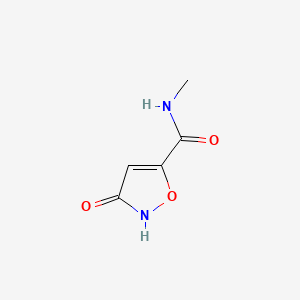
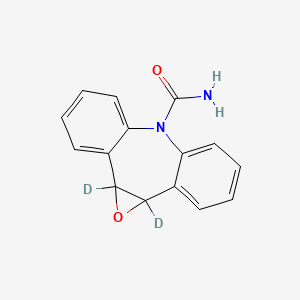
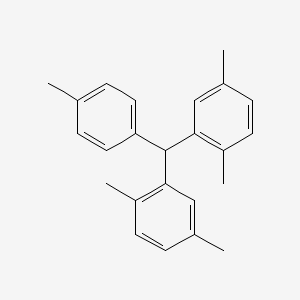
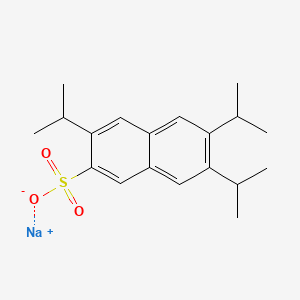
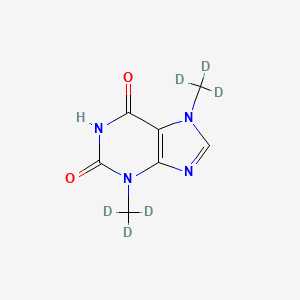
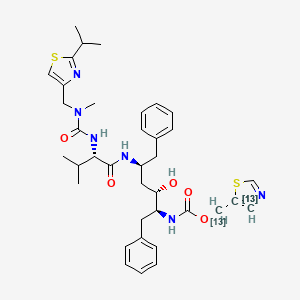
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)
